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Compound of Interest

Compound Name:
5-Methoxy-2-nitrophenyl

Isothiocyanate

Cat. No.: B13693244

Get Quote

Executive Summary & Physicochemical Profiling
5-Methoxy-2-nitrophenyl isothiocyanate (also cataloged as 2-Isothiocyanato-4-methoxy-1-

nitrobenzene) is a highly reactive, bifunctional aromatic building block[1]. Featuring an

electrophilic isothiocyanate group paired with a reducible nitro group, it serves as a critical

intermediate in advanced organic synthesis—most notably in the development of substituted

benzazoles and Raf kinase inhibitors[2].

To ensure reproducibility in downstream applications, understanding its fundamental

physicochemical properties is paramount.
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Property Value

Chemical Name 5-Methoxy-2-nitrophenyl Isothiocyanate

CAS Number 197793-78-5[1]

Molecular Formula C8H6N2O3S[3]

Molecular Weight 210.21 g/mol [3]

Topological Polar Surface Area 99.5 Å²[3]

Hazard Classification
Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE

3 (H335)[3]

Mechanistic Reactivity & Electronic Tuning
The synthetic utility of 5-Methoxy-2-nitrophenyl isothiocyanate lies in the highly polarized

nature of its aromatic ring, which dictates its reactivity profile.

Electrophilic Isothiocyanate (-N=C=S): The central carbon of the isothiocyanate group is

highly electrophilic and susceptible to rapid nucleophilic attack by primary and secondary

amines.

Ortho-Nitro Effect (-NO2): Positioned ortho to the isothiocyanate, the strongly electron-

withdrawing nitro group (-I, -M effects) significantly increases the partial positive charge on

the NCS carbon. This accelerates the rate of nucleophilic addition compared to unsubstituted

phenyl isothiocyanates.

Meta-Methoxy Effect (-OCH3): The methoxy group is located meta to the NCS group and

para to the nitro group. Its electron-donating resonance (+M) effect strongly stabilizes the

electron-withdrawing capability of the nitro group. This creates a highly polarized "push-pull"

system across the aromatic ring, making the molecule an exceptionally tunable building

block for drug discovery[2].
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Nucleophilic addition mechanism forming a thiourea derivative.

Validated Experimental Protocols
The following self-validating workflows detail the transformation of 5-Methoxy-2-nitrophenyl
isothiocyanate into target pharmacophores.

Protocol A: Thiourea Derivatization
This step conjugates the isothiocyanate with a target amine.

Preparation: Dissolve 1.0 equivalent of 5-Methoxy-2-nitrophenyl isothiocyanate in

anhydrous dichloromethane (DCM) at 0°C.

Causality: Isothiocyanates are highly sensitive to moisture. Anhydrous conditions prevent

premature hydrolysis into the corresponding primary amine and carbonyl sulfide.

Nucleophilic Addition: Slowly add 1.1 equivalents of the target primary amine, followed by 1.5

equivalents of N,N-Diisopropylethylamine (DIPEA).

Causality: DIPEA acts as a non-nucleophilic base. It neutralizes any acid salts of the

amine, ensuring the amine remains in its active, deprotonated nucleophilic state without

competing for the electrophilic carbon.

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2-4 hours.

Monitor progress via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3)

system.
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Validation: The reaction is complete when the high-Rf isothiocyanate spot completely

disappears, replaced by a lower-Rf UV-active thiourea spot. Additionally, FT-IR

spectroscopy can be used to confirm the disappearance of the characteristic -N=C=S

stretch at ~2100 cm⁻¹.

Workup & Isolation: Wash the organic layer sequentially with 0.1 M HCl and brine. Dry over

anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash

chromatography.

Protocol B: Reductive Cyclization to Benzimidazoles
This downstream step is heavily utilized in synthesizing Raf kinase inhibitors[2].

Nitro Reduction: Dissolve the purified thiourea intermediate in ethanol. Add Iron (Fe) powder

(5.0 eq) and a catalytic amount of glacial acetic acid.

Causality: The Fe/AcOH system provides mild, selective reduction of the ortho-nitro group

to an amine without cleaving the sensitive thiourea linkage (which can occur with harsh

hydrogenation conditions like Pd/C + H₂).

Intramolecular Cyclization: Heat the mixture to reflux (80°C) for 6 hours.

Causality: The newly formed ortho-amine acts as an internal nucleophile, attacking the

thiourea carbon. This drives the elimination of hydrogen sulfide (H₂S) and closes the ring

to form a 2-aminobenzimidazole derivative.

Validation: Filter the hot mixture through a pad of Celite to remove iron residues. Analyze the

concentrated filtrate via LC-MS to confirm the expected [M+H]⁺ mass of the cyclized product.
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Synthetic workflow from isothiocyanate to substituted benzimidazole.

Safety, Handling, and Storage
5-Methoxy-2-nitrophenyl isothiocyanate is a reactive electrophile and must be handled with

stringent safety protocols.

Hazards: It is classified as a skin irritant (H315), serious eye irritant (H319), and respiratory

tract irritant (H335)[3]. All handling must occur within a certified fume hood using appropriate

PPE (nitrile gloves, safety goggles).

Storage Causality: Store the compound under an inert atmosphere (Argon or Nitrogen) at 2-

8°C. Cold, dry storage prevents thermal degradation and moisture-driven hydrolysis,

preserving the integrity of the isothiocyanate group for quantitative yields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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